molecular formula C12H13N3O2 B12331377 6-phenyltetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-dione

6-phenyltetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-dione

Cat. No.: B12331377
M. Wt: 231.25 g/mol
InChI Key: HUGZUSZXZMHUHX-UHFFFAOYSA-N
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Description

6-phenyltetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a tetrahydropyrazolo ring fused to a pyrimidine ring. The presence of a phenyl group at the 6-position adds to its distinct chemical properties.

Preparation Methods

The synthesis of 6-phenyltetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-dione involves multiple steps. One of the reported methods starts with the preparation of methyl N-Cbz-5-alkylamino-3-oxopentanoates, which undergoes several transformations including selective alkylation, hydrogenolytic Cbz-deprotection, and cyclization with CDI (carbonyldiimidazole) to yield the final product . The synthetic route is complex and involves careful control of reaction conditions to ensure the desired product is obtained.

Chemical Reactions Analysis

6-phenyltetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-dione can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-phenyltetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-dione involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can interfere with the cell cycle, leading to the suppression of cell proliferation. This makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

6-phenyltetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-dione can be compared with other pyrazolopyrimidine derivatives such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. These compounds share a similar core structure but differ in their substituents and specific ring systems. The unique phenyl group in this compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

6-phenyl-3,3a,4,5-tetrahydro-1H-pyrazolo[1,5-c]pyrimidine-2,7-dione

InChI

InChI=1S/C12H13N3O2/c16-11-8-10-6-7-14(12(17)15(10)13-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,16)

InChI Key

HUGZUSZXZMHUHX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N2C1CC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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